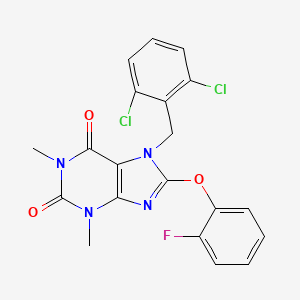![molecular formula C22H19NO5S B14946244 methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]phenoxy}acetate](/img/structure/B14946244.png)
methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]phenoxy}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]phenoxy}acetate is a complex organic compound characterized by the presence of a fluorenyl group, a sulfonyl group, and a phenoxyacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]phenoxy}acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorenyl Sulfonyl Chloride: This step involves the reaction of fluorenyl with chlorosulfonic acid to form fluorenyl sulfonyl chloride.
Amination Reaction: The fluorenyl sulfonyl chloride is then reacted with 4-aminophenol to form 4-[(9H-fluoren-2-ylsulfonyl)amino]phenol.
Esterification: Finally, the 4-[(9H-fluoren-2-ylsulfonyl)amino]phenol is esterified with methyl chloroacetate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Products may include fluorenone derivatives.
Reduction: Products may include sulfoxides or sulfides.
Substitution: Products depend on the nucleophile used but may include various substituted phenoxyacetates.
Aplicaciones Científicas De Investigación
Methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]phenoxy}acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]phenoxy}acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The fluorenyl group can intercalate with DNA, while the sulfonyl group can form hydrogen bonds with amino acid residues in proteins.
Comparación Con Compuestos Similares
- Methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]benzoate}
- Methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]phenylacetate}
- Methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]butanoate}
Comparison: Methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]phenoxy}acetate is unique due to the presence of the phenoxyacetate moiety, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different solubility, stability, and binding properties, making it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C22H19NO5S |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
methyl 2-[4-(9H-fluoren-2-ylsulfonylamino)phenoxy]acetate |
InChI |
InChI=1S/C22H19NO5S/c1-27-22(24)14-28-18-8-6-17(7-9-18)23-29(25,26)19-10-11-21-16(13-19)12-15-4-2-3-5-20(15)21/h2-11,13,23H,12,14H2,1H3 |
Clave InChI |
FGQSJGRRLOJSFE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(Prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14946183.png)
![6-[(E)-2-(3-chlorophenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B14946187.png)
![1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3'-isobutyl-5'-phenyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14946189.png)
![ethyl 6-[4-(methoxycarbonyl)phenyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate](/img/structure/B14946193.png)
![4-{4-[(2-chloro-4,5-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B14946204.png)
![Methyl 2-({2-[(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)amino]-2-oxoethyl}sulfanyl)benzoate](/img/structure/B14946210.png)
![N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B14946215.png)

![N,N-Dimethyl-N-{7-phenyl-2-[2-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidin-4-YL}amine](/img/structure/B14946222.png)
![2-{1-(3-Chlorophenyl)-3-[2-(3-methyl-2-thienyl)ethyl]-2,5-dioxo-4-imidazolidinyl}-N~1~-(4-ethoxyphenyl)acetamide](/img/structure/B14946226.png)
![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14946232.png)


![N-(2-{3-[(2,6-dichlorobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide](/img/structure/B14946240.png)
